5-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)furan-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)furan-2-sulfonyl chloride” is a chemical with the CAS Number: 2090867-60-8 . It has a molecular weight of 234.58 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.58 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Trifluoromethylated N-Heterocycles : A study describes the synthesis of trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines, highlighting the use of 5-(trifluoromethyl)furan-3(2H)-one in condensations with bifunctional N-nucleophiles (Bazhin et al., 2015).
- Creation of Complex Heterocyclic Systems : The compound has been utilized in reactions with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole to form new heterocyclic systems after the elimination of sulfur dioxide (Kornienko et al., 2014).
Chemical Properties and Applications
- Crystal Structural Analysis : X-ray structural analysis of derivatives has been conducted, providing insights into their stereochemical peculiarities, important for understanding their chemical and physical properties (Borisova et al., 2016).
- NMR Spectroscopy : Research into the trifluoromethylazoles, including derivatives of the compound , has led to the determination of pKa values via 19F NMR spectroscopy, demonstrating potential applications in measuring pH in biological media (Jones et al., 1996).
Catalysis and Synthesis
- Catalytic Applications : Studies have shown the use of related compounds in catalytic processes, such as in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting its potential in facilitating complex chemical reactions (Zhang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target gamma-aminobutyric acid (gaba)-gated chloride channels .
Mode of Action
The compound acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively for mites . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s activity.
Biochemical Pathways
By inhibiting the gabacl, it disrupts the normal functioning of the mites’ nervous system .
Result of Action
The inhibition of GABACl causes a paralytic action in the target organism, leading to death . This makes the compound an effective parasiticide.
properties
IUPAC Name |
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O3S/c9-18(15,16)7-2-1-5(17-7)4-3-6(14-13-4)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPWWOZBLIASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=NNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.